molecular formula C16H13N5S B2665725 3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine CAS No. 379246-01-2

3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine

Cat. No. B2665725
M. Wt: 307.38
InChI Key: BORSGVAYIISWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C16H13N5S and a molecular weight of 307.37 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13N5S/c1-10-7-14(17)21(20-10)15-12-8-13(11-5-3-2-4-6-11)22-16(12)19-9-18-15/h2-9H,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure using text.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial efficacy of compounds containing the pyrimidine derivative when incorporated into materials such as polyurethane varnish and printing ink paste. These compounds exhibit significant antimicrobial effects against various microbial strains, suggesting their potential use in surface coatings to prevent microbial growth. Moreover, the incorporation of these compounds into polyurethane varnishes slightly enhances the physical and mechanical properties of the varnishes, indicating their compatibility with industrial applications without compromising material integrity (El‐Wahab et al., 2015).

Anticancer and Antifungal Applications

Another study focused on the synthesis and evaluation of pyrazole derivatives, including the targeted compound, for their antitumor, antifungal, and antibacterial activities. These compounds were found to have significant biological activities, which may be attributed to their structural features, such as the presence of electron-donating and electron-withdrawing groups that influence their biological activity. This suggests their potential as pharmacophores in developing new drugs for treating cancer and microbial infections (Titi et al., 2020).

Corrosion Inhibition

Compounds derived from 3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine have shown promising results as corrosion inhibitors for C-steel surfaces in acidic media. These derivatives exhibit good inhibition performance, which increases with the concentration of the inhibitor. Their application could be highly beneficial in industries where metal corrosion is a significant concern, offering a cost-effective and efficient solution to prolong the lifespan of metal components and structures (Abdel Hameed et al., 2020).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various chemical reactions, showcasing the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold. These synthetic methodologies enable the production of a wide range of derivatives with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The structural and chemical properties of these compounds, such as their molecular electrostatic potentials and HOMO-LUMO gaps, have been explored, providing insights into their reactivity and potential uses in designing new molecules with desired properties (Shukla et al., 2015).

properties

IUPAC Name

5-methyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c1-10-7-14(17)21(20-10)15-12-8-13(11-5-3-2-4-6-11)22-16(12)19-9-18-15/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORSGVAYIISWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine

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